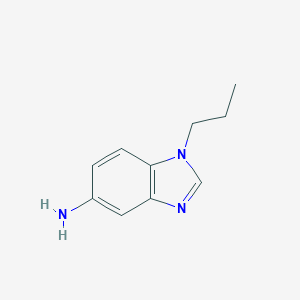

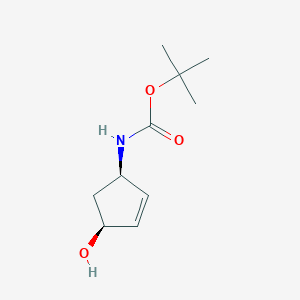

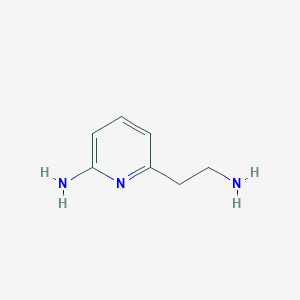

3-Butyn-2-amine, 4-(2-thienyl)-, (S)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le cinnamate de méthyle est l'ester méthylique de l'acide cinnamique et se présente sous la forme d'un solide blanc ou transparent avec une odeur forte et aromatique. Il se trouve naturellement dans une variété de plantes, y compris des fruits comme les fraises et certaines épices culinaires comme le poivre du Sichuan et certaines variétés de basilic . Le cinnamate de méthyle est largement utilisé dans les industries des arômes et des parfums en raison de son odeur fruitée et sucrée, balsamique, rappelant la cannelle et les fraises .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le cinnamate de méthyle peut être synthétisé par diverses méthodes. Une méthode courante implique l'estérification de l'acide cinnamique avec du méthanol en présence d'un catalyseur acide. Par exemple, des solvants eutectiques profonds à base de chlorure de choline et d'acide p-toluènesulfonique ont été utilisés pour catalyser efficacement cette réaction . Une autre méthode innovante utilise la réaction de Heck, où le bromobenzène et l'acrylate de méthyle sont utilisés comme substrats dans des conditions électro-organiques .

Méthodes de production industrielle

Dans les milieux industriels, le cinnamate de méthyle est souvent produit par estérification de l'acide cinnamique avec du méthanol en utilisant de l'acide sulfurique comme catalyseur. cette méthode présente des inconvénients environnementaux dus à l'utilisation de solvants toxiques et de conditions de réaction difficiles . Des avancées récentes ont introduit des alternatives plus écologiques, telles que l'utilisation de solvants eutectiques profonds, qui offrent une approche plus durable .

Analyse Des Réactions Chimiques

Types de réactions

Le cinnamate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Le cinnamate de méthyle peut être oxydé pour former de l'acide cinnamique.

Réduction : Il peut être réduit pour former de l'acide hydrocinnamique.

Substitution : Le cinnamate de méthyle peut subir des réactions de substitution, telles que l'aminolyse pour former des dérivés de cinnamamide.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou l'hydrogène en présence d'un catalyseur de palladium sont utilisés.

Principaux produits

Oxydation : Acide cinnamique.

Réduction : Acide hydrocinnamique.

Substitution : Dérivés de cinnamamide.

Applications de la recherche scientifique

Le cinnamate de méthyle a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Étudié pour son rôle dans les interactions plantes-insectes et comme molécule de signalisation.

Mécanisme d'action

Le cinnamate de méthyle exerce ses effets par divers mécanismes. Par exemple, il a été démontré qu'il active la voie AMPK dans les cellules HepG2, réduisant l'accumulation lipidique et suggérant des applications thérapeutiques potentielles pour les troubles métaboliques . De plus, il interagit avec l'ergostérol dans les membranes cellulaires fongiques, contribuant à son activité antifongique .

Applications De Recherche Scientifique

Methyl cinnamate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in plant-insect interactions and as a signaling molecule.

Mécanisme D'action

Methyl cinnamate exerts its effects through various mechanisms. For instance, it has been shown to activate the AMPK pathway in HepG2 cells, reducing lipid accumulation and suggesting potential therapeutic applications for metabolic disorders . Additionally, it interacts with ergosterol in fungal cell membranes, contributing to its antifungal activity .

Comparaison Avec Des Composés Similaires

Le cinnamate de méthyle est unique en raison de sa forte odeur aromatique et de sa large gamme d'applications. Des composés similaires comprennent :

Cinnamate d'éthyle : Un autre ester de l'acide cinnamique, utilisé dans les arômes et les parfums.

Acétate de cinnamyle : Connu pour son odeur agréable et utilisé dans les parfums.

Acide cinnamique : Le composé parent, utilisé dans la synthèse de divers dérivés.

Le cinnamate de méthyle se distingue par sa concentration plus élevée dans certaines plantes et ses applications spécifiques dans les industries des arômes et des parfums .

Propriétés

Numéro CAS |

169208-53-1 |

|---|---|

Formule moléculaire |

C8H9NS |

Poids moléculaire |

151.23 g/mol |

Nom IUPAC |

(2S)-4-thiophen-2-ylbut-3-yn-2-amine |

InChI |

InChI=1S/C8H9NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,9H2,1H3/t7-/m0/s1 |

Clé InChI |

SPYALXMRZJABRZ-ZETCQYMHSA-N |

SMILES |

CC(C#CC1=CC=CS1)N |

SMILES isomérique |

C[C@@H](C#CC1=CC=CS1)N |

SMILES canonique |

CC(C#CC1=CC=CS1)N |

Synonymes |

3-Butyn-2-amine, 4-(2-thienyl)-, (S)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)

![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)

![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)

![5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)](/img/structure/B68950.png)